4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps. One common method involves the reaction of 4-(3-chlorobenzyl)piperazine with 6-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes or block receptor sites, thereby altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
- 4-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
- 4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
Uniqueness
What sets 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a compound of interest for further research .
Properties
Molecular Formula |
C19H24ClN5 |
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Molecular Weight |
357.9 g/mol |
IUPAC Name |
4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C19H24ClN5/c20-17-5-3-4-16(12-17)14-23-8-10-25(11-9-23)19-13-18(21-15-22-19)24-6-1-2-7-24/h3-5,12-13,15H,1-2,6-11,14H2 |
InChI Key |
OIRGXQVFDZMEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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